Technical Guide: Solubility Profile of cis-4-Benzyloxytetrahydrofuran-3-ol
Technical Guide: Solubility Profile of cis-4-Benzyloxytetrahydrofuran-3-ol
The following technical guide details the solubility profile, physicochemical behavior, and purification strategies for cis-4-benzyloxytetrahydrofuran-3-ol .
Executive Summary & Compound Analysis
cis-4-Benzyloxytetrahydrofuran-3-ol (CAS: 123665-72-5 for racemate; specific enantiomers vary) is a critical chiral building block, most notably utilized in the synthesis of HIV protease inhibitors such as Amprenavir and Fosamprenavir .
Unlike high-melting crystalline solids, this intermediate typically presents as a pale-yellow to yellow-brown viscous liquid at room temperature. Therefore, its "solubility" is more accurately described by miscibility in organic solvents and partition coefficients (
Structural Determinants of Solubility
The molecule contains three distinct functional regions that dictate its solvent compatibility:
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Tetrahydrofuran (THF) Core: Provides moderate polarity and Lewis basicity (ether oxygen).
-
C3-Hydroxyl Group (-OH): A hydrogen bond donor/acceptor, conferring solubility in polar protic solvents and miscibility with water (to a limit).
-
C4-Benzyloxy Group (-OBn): A lipophilic aromatic moiety that drastically reduces water solubility compared to the parent tetrahydrofuran-3-ol, driving the molecule towards organic affinity.
Solubility & Miscibility Profile
The following data categorizes solvents based on their thermodynamic interaction with the target compound.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Interaction Type | Miscibility Status | Application |
| Polar Protic | Methanol, Ethanol, Isopropanol | H-Bonding (Donor/Acceptor) | Fully Miscible | Reaction solvent; Chromatography eluent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | Fully Miscible | Nucleophilic substitution reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Weak H-Bonding / Dipole | Fully Miscible | Extraction; General synthesis solvent. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Dipole / Dispersion | Fully Miscible | Crystallization co-solvent; Extraction. |
| Aromatic | Toluene, Benzene | Fully Miscible | Azeotropic drying; Reaction solvent. | |
| Aliphatic | Hexane, Heptane, Cyclohexane | London Dispersion | Partially Miscible | Anti-solvent; Impurity removal. |
| Aqueous | Water, Brine | Hydrophobic Effect | Immiscible / Low | By-product removal (washing). |
Technical Insight: While the parent tetrahydrofuran-3-ol is water-miscible, the addition of the benzyl group shifts the LogP from approximately -0.6 to range of 1.4 – 1.8 . This makes the compound lipophilic enough to be extracted out of water into ethyl acetate or DCM, a key property for workup procedures.
Thermodynamic Analysis & Phase Behavior
For a liquid solute, solubility is governed by the Gibbs Energy of Mixing (
-
Entropy (
): Always positive for liquid-liquid mixing, favoring miscibility. -
Enthalpy (
): Determined by the difference in cohesive energy densities (Hildebrand solubility parameters, ).
Predicted Solubility Parameter ( )
-
Target
: ~20–22 MPa (Estimated based on group contribution methods). -
Compatible Solvents: Solvents with
values between 18–24 MPa (e.g., DCM, Acetone, Ethanol) will form single-phase solutions. -
Incompatible Solvents: Aliphatic hydrocarbons (
MPa ) show a large , leading to phase separation (oiling out) at low temperatures.
Practical Applications: Synthesis & Purification
A. Reaction Solvent Selection
For nucleophilic attacks or protection steps (e.g., sulfonylation to form the Amprenavir intermediate), Dichloromethane (DCM) or Tetrahydrofuran (THF) are optimal. They solubilize the starting material completely while maintaining inertness.
B. Purification Workflow (Chromatography)
Since the compound is a liquid, recrystallization is difficult unless derivatized (e.g., to a tosylate). The primary purification method is Silica Gel Flash Chromatography .
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate gradient.
-
Starting: 90:10 (Elutes non-polar impurities).
-
Product Elution: Typically occurs between 30:70 and 50:50 Hexane:EtOAc due to the polarity of the free hydroxyl group.
-
C. Extraction Protocol (Self-Validating)
To isolate the compound from aqueous reaction by-products (salts), use the partition coefficient to your advantage.
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash with water. The target remains in the EtOAc layer.
-
Wash with Brine (Sat. NaCl). This increases the ionic strength of the aqueous phase, driving any residual organic target into the EtOAc layer ("Salting out").
Experimental Protocol: Determination of Miscibility Boundaries (Cloud Point)
If precise solubility limits in non-polar solvents (like Heptane) are required for process optimization, use the Cloud Point Method .
Objective: Determine the temperature/concentration threshold where the liquid solute separates from the solvent.
Reagents:
-
cis-4-Benzyloxytetrahydrofuran-3-ol (Analyte)[1]
-
n-Heptane (Solvent)
Procedure:
-
Preparation: Weigh 1.0 g of analyte into a clear glass vial.
-
Addition: Add 0.5 mL of n-Heptane.
-
Observation: Vortex. If clear, the mixture is miscible at this ratio.
-
Titration: Continue adding Heptane in 0.5 mL increments.
-
Endpoint: Record the volume where the solution turns turbid (cloudy) or a second liquid phase forms at the bottom (oiling out).
-
Temperature Stress: Heat the turbid mixture to 50°C. If it clears, the Upper Critical Solution Temperature (UCST) behavior is confirmed.
Visualization: Purification Logic Flow
The following diagram illustrates the logical flow for isolating the compound based on its solubility properties.
Figure 1: Purification workflow leveraging the specific solubility partition coefficient of the target compound.
References
-
Ghosh, A. K., et al. (1994). "Structure-Based Design of HIV-1 Protease Inhibitors: Replacement of the P2-Ligand of Amprenavir." Journal of Medicinal Chemistry. (Context: Synthesis of THF-derived inhibitors).
-
MilliporeSigma. "Product Specification: cis-4-(Benzyloxy)tetrahydrofuran-3-ol." Sigma-Aldrich Catalog. (Verification of physical state).
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
PubChem. "Compound Summary: Tetrahydrofuran-3-ol derivatives."[2] National Library of Medicine. (Structural data for LogP estimation).
